Application Summary: The chroman-4-one framework, which includes 7-Bromo-4-hydroxy-2H-chromen-2-one, is a significant structural entity that belongs to the class of oxygen-containing heterocycles.
Results or Outcomes: Synthetic compounds that include the chroman-4-one framework exhibit a broad variety of remarkable biological and pharmaceutical activities.
Application Summary: The compound is used in the synthesis of coumarin heterocycles. More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi and bacteria.
Application Summary: The compound is used in the synthesis of a new class of coumarin derivatives.
Methods of Application: The compound was synthesized via Williamson etherification reaction of 4-hydroxy-2H-chromen-2-one with alkyl halogenides in the presence of potassium carbonate in DMF.
Results or Outcomes: The outcomes of these reactions are new classes of coumarin derivatives.
Application Summary: The compound is used in the synthesis of a variety of 2H/4H-chromene analogs that exhibited unusual activities by multiple mechanisms.
Methods of Application: Researchers discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs.
7-Bromo-4-hydroxy-2H-chromen-2-one is a heterocyclic compound with the molecular formula C9H5BrO3. Its structure consists of a coumarin core with a bromine atom at the 7th position and a hydroxyl group at the 4th position. The compound is a solid with a melting point of 244-249°C and a molecular weight of 241.04.
The compound's structure can be analyzed using various spectroscopic techniques. The presence of the bromine and hydroxyl substituents on the coumarin ring significantly influences its chemical and physical properties.
7-Bromo-4-hydroxy-2H-chromen-2-one and its derivatives exhibit a range of biological activities:
Several methods have been reported for the synthesis of 7-Bromo-4-hydroxy-2H-chromen-2-one and related compounds:
These methods aim to reduce reaction time, minimize catalyst usage, eliminate byproducts, and enhance yield.
7-Bromo-4-hydroxy-2H-chromen-2-one finds applications in various fields:
While specific interaction studies for 7-Bromo-4-hydroxy-2H-chromen-2-one are not detailed in the available literature, coumarin derivatives are known to interact with various biological targets. These interactions often involve the functional groups present on the coumarin ring and can lead to the observed biological activities.
7-Bromo-4-hydroxy-2H-chromen-2-one shares structural similarities with other coumarin derivatives but has unique features due to its specific substituents. Some similar compounds include:
The presence of both the bromine atom at the 7th position and the hydroxyl group at the 4th position distinguishes 7-Bromo-4-hydroxy-2H-chromen-2-one from these related compounds. This unique combination of substituents contributes to its specific chemical reactivity and biological activities .
Irritant